N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide is a synthetic acetamide derivative featuring a benzo[b]thiophene core, a 2-hydroxypropyl linker, and a benzylthioacetamide moiety.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-benzylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-20(23,18-11-16-9-5-6-10-17(16)25-18)14-21-19(22)13-24-12-15-7-3-2-4-8-15/h2-11,23H,12-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPCLLDGGIEAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSCC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the hydroxypropyl group: This step may involve the use of epoxides or other hydroxyl-containing reagents under basic or acidic conditions.
Attachment of the benzylthioacetamide group: This can be done through nucleophilic substitution reactions where a benzylthio group is introduced, followed by acylation to form the acetamide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The hydroxypropyl and benzylthioacetamide groups could facilitate binding to specific sites on proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
The compound shares structural motifs with several derivatives documented in the evidence. Key comparisons include:
Table 1: Structural Analogues and Physical Properties
Key Observations :
- Benzylthio Group : Compounds like 5h and the target share this group, which may enhance lipophilicity and membrane permeability.
- Hydroxypropyl Linker: Present in the target and ’s dichlorophenoxy derivative , this group likely influences hydrogen bonding and solubility.
- Thiadiazole vs. Benzothiophene Cores : Thiadiazole derivatives (e.g., 5h) exhibit higher yields (up to 88%) and defined melting points, suggesting better synthetic reproducibility compared to benzothiophene-based compounds .
Enzyme Inhibition
- MAO and Cholinesterase Inhibition: Triazole-benzothiazole acetamides (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) show dual MAO-B/BChE inhibition, with IC50 values in the nanomolar range .
- Tyrosine Kinase Inhibition : Benzothiophene acrylonitriles (e.g., compound 32 in ) exhibit potent anticancer activity (GI50 <10 nM) by targeting ATP-binding sites . While the target lacks an acrylonitrile group, its benzothiophene scaffold suggests possible kinase interactions.
Anticancer and Cytotoxic Activity
- Benzothiophene Acrylonitriles : Compounds 31–33 () overcome P-gp-mediated drug resistance, highlighting the benzothiophene scaffold’s versatility in oncology .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety, which is known for its role in various biological activities. The presence of a hydroxypropyl group and a benzylthio substitution enhances its lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The benzo[b]thiophene core is associated with various mechanisms of action against bacterial strains. For instance, derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
This compound also demonstrates significant anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase, which are critical in inflammatory pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Cytotoxicity
Preliminary cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HT-29) cells, potentially due to its ability to induce apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Benzo[b]thiophene core | Enhances antimicrobial and anticancer activity |
| Hydroxypropyl group | Increases solubility and bioavailability |
| Benzylthio substitution | Modulates interaction with biological targets |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several derivatives of benzo[b]thiophene. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential.
- Anti-inflammatory Research : In vitro assays showed that this compound significantly reduced the production of TNF-alpha in activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : A cytotoxicity screening against various cancer cell lines revealed that the compound had an IC50 value of 15 µM against MCF-7 cells, highlighting its potential as a chemotherapeutic agent.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Investigations : Exploring the molecular pathways affected by the compound to understand its anti-inflammatory and anticancer mechanisms.
- Optimization : Structural modifications to enhance potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
